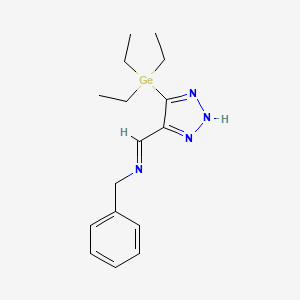![molecular formula C20H19ClN8O3 B11547309 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547309.png)
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺是一种复杂的有机化合物,在化学、生物学和医药等领域具有潜在的应用价值。该化合物以其独特的结构为特征,包括三嗪环、吗啉基和硝基苯基,使其成为研究人员关注的焦点。
准备方法
合成路线和反应条件
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺的合成通常涉及以下步骤:
缩合反应: 第一步涉及4-氯苯甲醛与水合肼的缩合反应,形成4-氯苄叉肼。
环化: 得到的肼衍生物与氰尿酰氯发生环化反应,形成三嗪环。
取代: 然后在控制条件下将三嗪衍生物与吗啉和4-硝基苯胺反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、精确的温度控制和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。
取代: 该化合物可以参与亲核取代反应,特别是在三嗪环上。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 形成相应的氧化物。
还原: 形成添加氢的还原衍生物。
取代: 形成取代的三嗪衍生物。
科学研究应用
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和细胞毒活性.
医药: 由于其独特的结构和生物活性,正在研究其在药物开发中的潜在应用。
工业: 用于开发具有特定性能的新材料。
作用机制
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺的作用机制涉及它与特定分子靶点的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。确切的途径和靶点仍在研究中,但其结构表明可能与生物分子中的亲核位点发生相互作用。
相似化合物的比较
类似化合物
独特性
4-[(2E)-2-(4-氯苄叉)肼基]-6-(吗啉-4-基)-N-(4-硝基苯基)-1,3,5-三嗪-2-胺的独特性在于其官能团的组合,赋予其特定的化学和生物学特性
属性
分子式 |
C20H19ClN8O3 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC 名称 |
2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN8O3/c21-15-3-1-14(2-4-15)13-22-27-19-24-18(23-16-5-7-17(8-6-16)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13+ |
InChI 键 |
JLECYCADXSLPQV-LPYMAVHISA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl benzoate](/img/structure/B11547241.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11547296.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)
